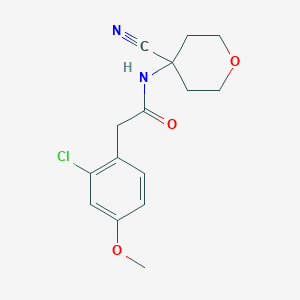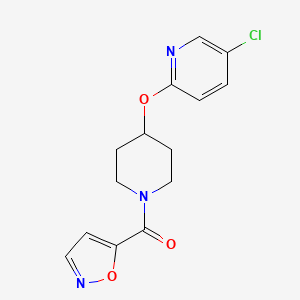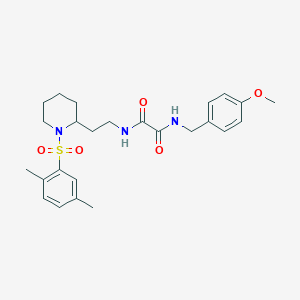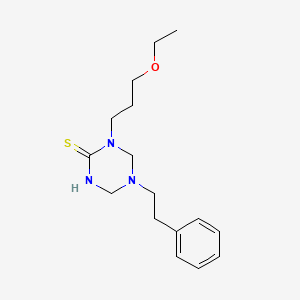![molecular formula C16H15N3O4S B3004843 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2109452-33-5](/img/structure/B3004843.png)
1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Evaluation in Flavor Compounds
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has been evaluated for its toxicological profile as a novel bitter modifying flavor compound. This compound, along with its structural analogs, was studied for safety in food and beverage applications. It demonstrated oxidative metabolism in vitro, rapid conversion to conjugates in rat pharmacokinetic studies, and lacked mutagenic or clastogenic effects in vitro and in vivo. It showed no observed adverse effect level (NOAEL) in toxicity studies on rats and did not induce maternal or fetal toxicity at high doses (Karanewsky et al., 2016).
Synthesis and Structural Analysis
The synthesis and conformation of similar bicyclic nucleoside analogs have been described. These compounds, which include 1-[(4aR,5R,7R,7aS)-hexahydro-5-(hydroxymethyl)-4,4-dioxidofuro[3,4-b][1,4]oxathiin-7-yl]pyrimidine-2,4(1H,3H)-dione, were analyzed using 1D- and 2D-NMR and HR-MS analyses. This research provides insights into the structural and conformational aspects of such compounds, which may be relevant for understanding the properties of the compound (Sun, Wu & Yang, 2007).
Oxidation and Isomerism Studies
Research on the oxidation and isomerism of thietane-containing heterocycles, including 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione, reveals the formation of sulfoxides and the importance of substituents in determining diastereomers' ratios. This study contributes to understanding the chemical behavior and potential isomerism in similar compounds (Meshcheryakova et al., 2014).
Photochromic Properties in Derivatives
A study on the synthesis of bioactive heterocycles, including 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones, can be related to the potential photochromic properties in similar compounds. This research illustrates how modifications in molecular structure can lead to significant changes in properties like photochromism (Belikov, 2018).
Novel Catalytic Synthesis Methods
The compound's structure is closely related to pyrimidine-diones, which have been synthesized through novel multicomponent reactions. These methods demonstrate efficient synthesis techniques that could potentially be applied to the synthesis of the compound , providing insights into novel and efficient synthetic routes (Rahmani et al., 2018).
Mechanism of Action
The compound and its derivatives have demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . They have been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-8-10(9(2)23-18-8)6-19-11-7-22-15(20)13(11)14(17-16(19)21)12-4-3-5-24-12/h3-5,14H,6-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKYDWKGYMZUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)


![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)
![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)



![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)
